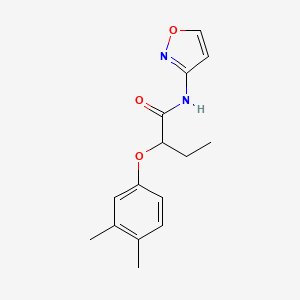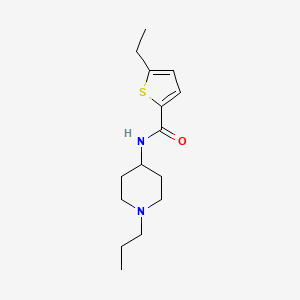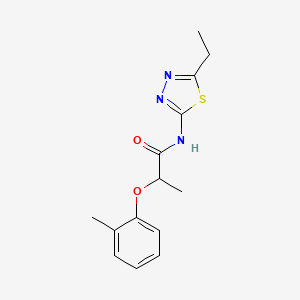![molecular formula C17H15Cl2N3OS B4763734 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4763734.png)
3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole
Overview
Description
3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole, also known as CCT, is a chemical compound that has gained attention due to its potential use in scientific research. CCT is a member of the triazole family of compounds, which are known for their diverse range of biological activities. In
Mechanism of Action
The exact mechanism of action of 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole is not fully understood. However, it is known to interact with the GABA-A receptor, which is an important target for many drugs that affect the central nervous system. 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole has been shown to enhance the activity of the GABA-A receptor, which leads to an increase in inhibitory neurotransmission. This may explain its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. In addition, 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole is its potency. 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole has been shown to be effective at low concentrations, which makes it a valuable tool for studying the GABA-A receptor and other targets in the central nervous system. However, one limitation of 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole is its solubility. 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential as an anti-inflammatory agent for the treatment of autoimmune diseases. Finally, there is interest in developing new derivatives of 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole that may have improved solubility and potency.
Scientific Research Applications
3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole has been shown to have potential as a therapeutic agent for a variety of diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole has been shown to have a neuroprotective effect in animal models of Parkinson's disease. 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole has also been used as a tool for studying the role of the GABA-A receptor in the brain.
properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3OS/c1-22-16(14-9-13(19)7-8-15(14)23-2)20-21-17(22)24-10-11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLGJYKVBBMQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorobenzyl)sulfanyl]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione](/img/structure/B4763651.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methylpiperidine](/img/structure/B4763671.png)


![4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4763711.png)

![5-[(2-chloro-4,5-difluorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4763720.png)
![4-[methyl(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4763731.png)
![5-(4-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4763741.png)
![4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol](/img/structure/B4763745.png)
![4-(5-chloro-2-pyridinyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4763748.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4763755.png)

![5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B4763758.png)